1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine
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Overview
Description
1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine is a chemical compound that is widely used in scientific research. This compound is also known as piperazine or piperazine analogs. It is a derivative of piperazine and is classified as a psychoactive drug. The chemical formula of piperazine is C17H22FN3O and its molecular weight is 309.38 g/mol.
Mechanism of Action
The mechanism of action of piperazine is not fully understood. However, it is believed to act on the serotonin and dopamine neurotransmitter systems in the brain. Piperazine is a serotonin receptor agonist and a dopamine receptor antagonist. It is thought to increase the release of serotonin and inhibit the release of dopamine, which can lead to changes in behavior, cognition, and mood.
Biochemical and Physiological Effects:
Piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase locomotor activity, decrease anxiety, and enhance learning and memory in animal studies. Piperazine has also been shown to have anxiolytic and antidepressant effects in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of using piperazine in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on piperazine. One area of interest is the development of new piperazine analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of piperazine on the brain and behavior. Additionally, research on the effects of piperazine in different animal models and in humans is needed to better understand its potential therapeutic applications.
Conclusion:
In conclusion, piperazine is a widely used chemical compound in scientific research. It is used to investigate the effects of psychoactive drugs on behavior, cognition, and mood. Piperazine has a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects. Although there are some limitations to using piperazine in lab experiments, it has several advantages, including low toxicity and ease of synthesis. Future research on piperazine should focus on the development of new analogs and the investigation of its long-term effects on the brain and behavior.
Synthesis Methods
The synthesis of piperazine involves the reaction of 1-(4-fluorophenyl)-4-piperidone with 5-methyl-2-furanmethanol in the presence of sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol. The yield of piperazine obtained from this reaction is about 70%.
Scientific Research Applications
Piperazine is widely used in scientific research as a tool to study the central nervous system. It is used to investigate the effects of psychoactive drugs on behavior, cognition, and mood. Piperazine is also used as a reference compound to study the structure-activity relationships of various psychoactive drugs.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-17-4-9-21(26-17)16-23-10-2-3-20(15-23)25-13-11-24(12-14-25)19-7-5-18(22)6-8-19/h4-9,20H,2-3,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLHLPILQGVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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